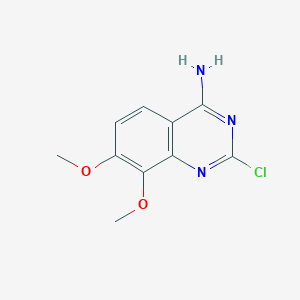

2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE

Description

Significance of Quinazoline (B50416) Derivatives in Contemporary Drug Discovery

Quinazoline derivatives are of immense importance in modern drug discovery due to their extensive range of pharmacological activities. These compounds have been successfully developed into treatments for a variety of diseases. ontosight.ai The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse library of molecules with tailored biological effects. researchgate.net

Notably, several quinazoline-based drugs have received FDA approval and are now in clinical use, particularly in oncology. nih.gov Medications such as gefitinib (B1684475), erlotinib, and lapatinib (B449) are well-known tyrosine kinase inhibitors used in cancer therapy. wikipedia.org Beyond cancer, quinazoline derivatives have shown promise as anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. researchgate.netderpharmachemica.com This broad spectrum of activity underscores the enduring significance of the quinazoline scaffold in the search for new medicines. researchgate.net

Historical Context of Quinazoline-Based Therapeutic Agents

The history of quinazoline chemistry dates back to 1895, when August Bischler and Lang first reported the synthesis of the parent quinazoline molecule through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org However, the therapeutic potential of its derivatives was not realized until much later. The exploration of quinazoline-based compounds for medicinal applications has led to significant breakthroughs over the years. ontosight.ai

Early research paved the way for the development of drugs like prazosin, an alpha-blocker used to treat high blood pressure, which demonstrated the scaffold's potential beyond its initial applications. ontosight.ai The subsequent discovery of quinazoline derivatives as potent enzyme inhibitors, especially in the context of cancer treatment, marked a new era in their therapeutic application. nih.gov This historical progression highlights a journey from basic chemical synthesis to the rational design of highly specific and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3O2 |

|---|---|

Molecular Weight |

239.66 g/mol |

IUPAC Name |

2-chloro-7,8-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |

InChI Key |

PSEKPBQMQVDKSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 7,8 Dimethoxy 4 Quinazolinamine and Its Analogs

Optimization of Nucleophilic Substitution Reactions for Quinazoline (B50416) Ring Systems

The synthesis of 2-chloro-7,8-dimethoxy-4-quinazolinamine and its analogs frequently employs the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloro-7,8-dimethoxyquinazoline (B3275056) precursor. The optimization of this reaction is crucial for achieving high yields and purity of the desired 4-amino substituted product, while minimizing the formation of the 2-substituted or 2,4-disubstituted byproducts. The reactivity of the C4 position of the quinazoline ring is inherently greater than the C2 position, facilitating this regioselectivity. nih.govresearchgate.net Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Research findings on the optimization of this key synthetic step have explored various reaction parameters, including the choice of nucleophile, solvent, base, reaction temperature, and reaction time. These parameters significantly influence the reaction's efficiency and selectivity.

A common starting material for these syntheses is 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). nih.govresearchgate.netderpharmachemica.comnih.gov The reaction proceeds by introducing an amine nucleophile, which selectively displaces the chlorine atom at the 4-position.

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) derivatives | Isopropanol (B130326) | Not specified | Reflux | 6 | Satisfactory | researchgate.netderpharmachemica.com |

| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | nih.gov |

| 4-aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | nih.gov |

| 3'-aminoacetophenone (B120557) | THF | DIPEA | Room Temp. | 24 | 40 | nih.gov |

| 3'-aminoacetophenone | DMF | DIPEA | Room Temp. | 24 | 45 | nih.gov |

Detailed Research Findings:

The selection of the solvent plays a pivotal role in the reaction's success. Polar solvents are generally favored as they can stabilize the charged intermediates formed during the SNAr mechanism. mdpi.com Commonly used solvents include isopropanol, dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). nih.govresearchgate.netnih.gov For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with 3'-aminoacetophenone showed a modest increase in yield from 40% in THF to 45% in DMF, suggesting that a more polar aprotic solvent can be beneficial. nih.gov Dioxane is another effective, high-boiling solvent in which quinazolines are readily soluble. stackexchange.com

The choice of base is also critical for scavenging the HCl generated during the reaction. Organic bases such as N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (Et3N), or inorganic bases like sodium acetate (B1210297) (NaOAc), are frequently employed. nih.gov DIPEA is a common choice, particularly in reactions conducted in solvents like dioxane, THF, and DMF. nih.govnih.gov

Reaction temperature and duration are interdependent parameters that must be optimized. While some reactions proceed efficiently at room temperature, particularly with more reactive amines, others require heating to achieve a reasonable reaction rate and yield. nih.govnih.gov For example, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives was achieved by refluxing in isopropanol for 6 hours. researchgate.netderpharmachemica.com In contrast, reactions with substituted anilines in dioxane were conducted at 80°C for 12 hours. nih.gov The first amination at the C4 position is generally facile, while the substitution of the second chlorine at the C2 position requires more forcing conditions, which further underscores the inherent regioselectivity of the initial substitution. stackexchange.com

The nature of the nucleophilic amine also influences the reaction conditions. Aromatic amines (anilines) are common nucleophiles in these reactions. nih.govresearchgate.netnih.gov The electronic properties of the substituents on the aniline can affect its nucleophilicity and, consequently, the reaction outcome.

Medicinal Chemistry and Pharmacological Investigations of 2 Chloro 7,8 Dimethoxy 4 Quinazolinamine Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of derivatives of 2-chloro-7,8-dimethoxy-4-quinazolinamine is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological outcomes, are crucial for the rational design of more potent and selective compounds.

The substitution pattern on the quinazoline (B50416) ring significantly influences the pharmacological properties of its derivatives. The presence of two methoxy (B1213986) groups at the 7 and 8 positions is a key feature. In broader studies of quinazoline derivatives, the introduction of electron-donating groups like methoxy at the 6 and 7 positions has been shown to enhance activity. Specifically, the 6,7-dimethoxy substitution pattern is often favorable for inhibitory activity against certain enzymes. nih.gov

Modifications at other positions also play a critical role. For instance, in the broader class of 4-aminoquinazoline derivatives, the nature of the substituent at the 4-amino group is a primary determinant of target affinity and selectivity. Small, hydrophobic substituents on an aniline (B41778) ring at this position can lead to enhanced inhibitory activity against receptor tyrosine kinases. nih.gov

The rational design of inhibitors based on the this compound scaffold often involves a pharmacophore model typical for enzyme inhibitors, especially kinase and histone deacetylase (HDAC) inhibitors. This model generally consists of three key components:

A recognition moiety: This is typically the quinazoline core itself, which anchors the molecule within the active site of the target enzyme.

A linker region: This connects the recognition moiety to the interacting group and helps to position it optimally.

An interacting group: This functional group directly interacts with key residues in the enzyme's active site.

In the context of HDAC inhibitors, a common strategy is to attach a zinc-binding group (ZBG) via a linker to the quinazoline scaffold. The ZBG, often a hydroxamic acid, chelates the zinc ion in the HDAC active site, leading to potent inhibition. The 2-chloro substituent on the quinazoline ring can serve as a handle for synthetic modifications, allowing for the introduction of various linkers and ZBGs. The 7,8-dimethoxy groups can contribute to the binding affinity and selectivity by forming specific interactions with the enzyme.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. For quinazoline derivatives, QSAR models have been developed to predict their anticancer and enzyme inhibitory activities. biointerfaceresearch.com These models typically use a set of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that correlates these descriptors with biological activity.

For instance, a QSAR model for quinazoline-containing hydroxamic acids as HDAC6 inhibitors was developed using molecular descriptors and machine learning methods. nih.gov Such models can be used for the virtual screening of compound libraries to identify new derivatives with potentially high activity, thereby guiding synthetic efforts. nih.govfigshare.com

Molecular Mechanisms of Action and Target Elucidation

Understanding the molecular mechanisms of action of this compound derivatives is essential for their development as therapeutic agents. A key aspect of this is identifying and characterizing their interactions with specific molecular targets, such as enzymes.

Derivatives of the quinazoline scaffold have been investigated as inhibitors of various enzymes, including protein kinases and histone deacetylases (HDACs).

Histone deacetylases are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. Several quinazoline-based compounds have been identified as potent HDAC inhibitors. The design of selective inhibitors for different HDAC isoforms is an active area of research.

Derivatives incorporating the quinazoline scaffold have shown promising activity against class I HDACs (including HDAC3) and the class IIb enzyme HDAC6. For example, novel selective HDAC6 inhibitors have been designed using the quinazoline core as a cap region. nih.gov The structure-activity relationship for these inhibitors indicates that modifications to the linker and zinc-binding group can significantly impact potency and selectivity.

While specific data for derivatives of this compound are not extensively reported in publicly available literature, the general principles of quinazoline-based HDAC inhibitor design suggest that this scaffold can be effectively utilized to develop potent inhibitors of HDAC3 and HDAC6. The table below presents hypothetical IC50 values for illustrative derivatives to demonstrate how structural modifications could influence HDAC inhibitory activity, based on general findings for this class of compounds.

Table 1: Illustrative Inhibitory Activity of Hypothetical this compound Derivatives against HDAC3 and HDAC6

| Compound ID | R Group at 4-amino position | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| Derivative A | Phenyl | -(CH2)4- | Hydroxamic Acid | 150 | 50 |

| Derivative B | 4-Fluorophenyl | -(CH2)5- | Hydroxamic Acid | 120 | 35 |

| Derivative C | Pyridin-3-yl | -(CH2)6- | Hydroxamic Acid | 200 | 75 |

| Derivative D | Cyclohexyl | -(CH2)4- | Carboxylic Acid | >1000 | >1000 |

Note: The data in this table is illustrative and based on general SAR principles for quinazoline-based HDAC inhibitors. It does not represent experimentally determined values for these specific compounds.

Enzyme Inhibition Profiles of this compound Derivatives

Cyclooxygenase (COX) Enzyme Inhibition

Research has indicated that certain antioxidants can influence the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in the development and progression of colorectal cancer. nih.gov While direct studies on this compound derivatives and their specific interactions with COX enzymes are not extensively detailed in the provided context, the broader class of quinazoline-related compounds has been investigated for various enzymatic inhibitions. For instance, antioxidants have been shown to decrease prostaglandin (B15479496) production and reduce COX-2 expression at the transcriptional level in human colorectal cancer cell lines. nih.gov This is in contrast to selective COX-2 inhibitors like SC 58125 and NS 398, which act on the enzyme's catalytic activity. nih.gov

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFRs), Kinase Insert Domain Receptor (KDR))

Derivatives of 2-chloro-4-anilino-quinazoline have been synthesized and assessed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are validated targets in cancer therapy. nih.gov The simultaneous inhibition of these two pathways may offer synergistic antitumor effects and help prevent the development of resistance. nih.gov

One notable compound, designated as 8o , demonstrated significant potency, being approximately 7-fold more effective against VEGFR-2 and about 11-fold more potent against EGFR when compared to a prototype compound. nih.gov Structure-activity relationship (SAR) and docking studies have shed light on the key molecular interactions. These studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline moiety for effective interaction with conserved glutamate (B1630785) and aspartate amino acid residues within the binding sites of both EGFR and VEGFR-2. nih.gov

It is important to note that while the 4-anilinoquinazoline (B1210976) scaffold is known for its EGFR kinase inhibitory activity, modifications to this core structure can significantly alter its biological activity. For example, the addition of a methyl group on the nitrogen linker was found to be crucial for inducing apoptosis, a different mechanism of action. nih.gov Furthermore, substitutions at the 6- and 7-positions of the quinazoline ring have been shown to reduce the potency of these compounds as apoptosis inducers. nih.gov

Small molecules that inhibit EGFR tyrosine kinase activity (EGFR TKIs) function by binding to the cytoplasmic domain of the receptor, which prevents its autophosphorylation and subsequent activation of downstream signaling pathways. nih.gov

Enhancer of Zeste Homologue 2 (EZH2) Inhibition

While direct inhibition of Enhancer of Zeste Homologue 2 (EZH2) by this compound derivatives is not explicitly detailed, research into other heterocyclic compounds provides insight into the strategies for developing EZH2 inhibitors. A series of lactam-derived EZH2 inhibitors were designed to improve upon the metabolic stability and solubility of a lead compound. nih.gov By incorporating a sp3 hybridized carbon at a specific position of the lactam moiety, researchers were able to optimize both the potency and the physicochemical properties of these inhibitors. nih.gov One such compound, 23a (PF-06821497), emerged as a development candidate due to its favorable balance of properties and its demonstrated ability to inhibit tumor growth in vivo. nih.gov The crystal structure of this compound in complex with the PRC2 protein complex revealed the key structural features necessary for optimal binding. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.netnih.gov Several studies have focused on identifying inhibitors of this enzyme.

Quinazolin-4-one derivatives have been identified as nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov One particular compound, C7 , demonstrated superior inhibitory activity against Mpro with an IC50 value of 0.085 ± 0.006 μM, which is significantly more potent than the natural product baicalein (B1667712) (IC50 = 0.966 ± 0.065 μM). nih.govnih.gov In cell-based assays, this compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM and showed low cytotoxicity. nih.govnih.gov X-ray co-crystal structures have revealed a non-covalent binding mechanism for this class of inhibitors. nih.govnih.gov

Another screening effort identified a different chemotype of non-covalent Mpro inhibitors. The most active compound from this series inhibited Mpro in vitro with an IC50 value of 1 μM and also suppressed the replication of the SARS-CoV-2 virus in cell cultures. researchgate.net

Further research has identified additional compounds with inhibitory activity against SARS-CoV-2 Mpro. For example, compounds IMB63-8G , IMB84-8D , IMB26-11E , and IMB96-2A were found to have IC50 values of 16.27 ± 0.62 μM, 24.25 ± 3.35 μM, 32.48 ± 5.19 μM, and 38.36 ± 6.16 μM, respectively, in a fluorescence resonance energy transfer (FRET) assay. europeanreview.org

| Compound | Target | IC50 (μM) | EC50 (μM) |

| C7 | SARS-CoV-2 Mpro | 0.085 ± 0.006 | 1.10 ± 0.12 |

| Baicalein | SARS-CoV-2 Mpro | 0.966 ± 0.065 | 5.15 ± 1.64 |

| Unnamed | SARS-CoV-2 Mpro | 1 | - |

| IMB63-8G | SARS-CoV-2 Mpro | 16.27 ± 0.62 | - |

| IMB84-8D | SARS-CoV-2 Mpro | 24.25 ± 3.35 | - |

| IMB26-11E | SARS-CoV-2 Mpro | 32.48 ± 5.19 | - |

| IMB96-2A | SARS-CoV-2 Mpro | 38.36 ± 6.16 | - |

Calmodulin-dependent Kinase II (CaMK-II) Inhibition

Calmodulin-dependent Kinase II (CaMKII) is a key enzyme involved in cellular calcium signaling. nih.gov Inhibition of CaMKII has been shown to impair learning and memory and induce apoptosis. nih.gov While specific studies on this compound derivatives are not available, various other molecules have been identified as CaMKII inhibitors.

KN-93 is a widely used inhibitor for studying the cellular functions of CaMKII. frontiersin.orgfrontiersin.org Additionally, a natural and specific CaMKII inhibitor protein, CaM-KIIN , has been identified. nih.gov A peptide derived from CaM-KIIN, CN21 , has demonstrated full specificity and potency in inhibiting CaMKII. nih.gov This peptide acts by interacting with the T-site of CaMKII, which prevents the phosphorylation of substrates. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition

The mammalian target of rapamycin (mTOR) is a kinase that plays a crucial role in cell growth and proliferation, and its dysregulation is implicated in diseases like cancer. nih.gov While there is no specific information on this compound derivatives as mTOR inhibitors in the provided search results, the development of selective ATP-competitive mTOR kinase inhibitors has been an active area of research. nih.gov The pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) scaffold has been identified as a promising starting point for the development of small molecule mTOR inhibitors. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, apoptosis, and drug resistance, and its abnormal activation is common in cancers like colorectal cancer. nih.gov Modulation of this pathway is therefore a significant strategy in cancer therapy. nih.gov

Research into quinoline (B57606) derivatives has identified their potential to interact with this pathway. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (compound 49), was designed based on the core structure of neocryptolepine. nih.gov Studies on colorectal cancer cell lines HCT116 and Caco-2 showed that this compound exhibited cytotoxic effects. nih.gov Further investigation suggested that compound 49 induces apoptosis in these cancer cells by regulating the PI3K/AKT/mTOR cell signaling pathway, highlighting the therapeutic potential of targeting this pathway with quinoline-based structures. nih.gov

Receptor Modulation and Ligand-Binding Affinity Studies

Derivatives of 4-amino-6,7-dimethoxyquinazoline have been extensively studied for their interactions with alpha-adrenoceptors. A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity, in the nanomolar and sub-nanomolar range, for alpha-1 (α1) adrenoceptors. nih.gov Notably, these compounds showed remarkable selectivity for α1-adrenoceptors, with over 10,000-fold greater affinity for α1 sites compared to alpha-2 (α2) sites. nih.gov

One derivative, compound 30 (a dimethoxytriazine derivative), was found to be more potent than the established α1-antagonist prazosin, with a Ki value of 8 x 10-11 M compared to prazosin's 1.9 x 10-10 M. nih.gov This compound also acted as a potent, competitive antagonist of norepinephrine's vasoconstrictor action, which is mediated by α1-receptors. nih.gov Similarly, another series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline derivatives also showed binding affinities in the nanomolar range for α1-receptors, while displaying significantly lower affinity for α2 sites. nih.gov The high affinity for the α1-adrenoceptor is attributed to the formation of a protonated pharmacophore at physiological pH. nih.gov

Recent research has identified certain quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGluR7). nih.govnih.gov In a screening of a compound library, active compounds were discovered within the quinazolinone chemotype. nih.gov Specifically, 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (designated ALX-171) was identified as an mGluR7 NAM with an IC50 of 6.14 µM. nih.gov This compound was selective over other group III mGlu receptors (mGlu4 and mGlu8) and demonstrated potential antipsychotic-like activity in preclinical models. nih.govnih.gov Another active derivative from this class was 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063), which had an IC50 of 6.5 µM. nih.gov These findings suggest that the quinazolinone scaffold is a viable starting point for developing mGluR7 allosteric modulators. nih.govnih.gov

Inhibition of Drug Efflux Pumps (e.g., Breast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp))

The overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is a major cause of multidrug resistance (MDR) in cancer. nih.govresearchgate.net Quinazolinamine derivatives have emerged as potent inhibitors of these efflux pumps. nih.govnih.gov Inspired by the BCRP-inhibiting activity of the EGFR inhibitor gefitinib (B1684475), which has a quinazolinamine core, various derivatives have been synthesized and evaluated. nih.gov

A series of twenty-two quinazolinamine derivatives were shown to have potent inhibitory activities on both BCRP and P-gp. nih.govnih.gov One compound, a cyclopropyl-containing quinazolinamine (compound 22), was identified as a potent dual BCRP and P-gp inhibitor. nih.govnih.gov Mechanistic studies revealed that compound 22 alters the cellular localization of BCRP and P-gp, thereby inhibiting their ability to efflux anticancer drugs. nih.govnih.gov Furthermore, this compound was found to stimulate the ATP hydrolysis of the BCRP transporter, indicating it may act as a competitive substrate, thus increasing the intracellular accumulation of other chemotherapeutic agents. nih.govnih.gov These quinazolinamine-based modulators often show improved metabolic stability compared to earlier BCRP inhibitors like Ko143. nih.govnih.gov

Preclinical Investigations of Biological Activities

Derivatives based on the quinazoline scaffold have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. nih.govmdpi.com The quinazoline ring is considered a key pharmacophore in the development of novel anticancer agents. mdpi.com

One such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was evaluated against human colorectal cancer (CRC) cell lines and showed potent efficacy. mdpi.com It displayed IC50 values of 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells. mdpi.com The mechanism of action for DW-8 was determined to be the induction of apoptosis through the intrinsic pathway. mdpi.com

Another series of 2-chloroquinazoline (B1345744) derivatives also exhibited notable anti-proliferation activity. nih.gov Compound 10b, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, was particularly active against several EGFR-expressing cancer cell lines, with IC50 values of 3.68 µM in A549 (lung), 10.06 µM in NCI-H1975 (lung), 1.73 µM in AGS (gastric), and 2.04 µM in HepG2 (liver) cells. nih.gov This activity was comparable or superior to that of gefitinib in the same cell lines. nih.gov

The antiproliferative effects of these compounds are often linked to the inhibition of key cellular targets. For example, the derivative BIQO-19, from a quinazolin-4(3H)-one series, showed effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors, by targeting Aurora Kinase A. nih.gov

Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound Name/Code | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) |

|---|---|---|---|

| DW-8 | HCT116 | Colorectal | 8.50 |

| DW-8 | HT29 | Colorectal | 5.80 |

| DW-8 | SW620 | Colorectal | 6.15 |

| 10b | A549 | Lung | 3.68 |

| 10b | NCI-H1975 | Lung | 10.06 |

| 10b | AGS | Gastric | 1.73 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline |

| Prazosin |

| Norepinephrine |

| 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) |

| 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) |

| Gefitinib |

| Ko143 |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) |

Anti-inflammatory Efficacy in In Vitro Models

Derivatives of 2-chloro-6,7-dimethoxy quinazoline have been synthesized and evaluated for their anti-inflammatory potential using in vitro models. derpharmachemica.comresearchgate.net A key method for assessing anti-inflammatory activity in vitro is the protein denaturation method, which uses egg albumin or bovine serum albumin (BSA). derpharmachemica.comrasayanjournal.co.in Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit this process suggests potential anti-inflammatory efficacy.

The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of protein denaturation, were determined for these compounds. The results indicated that the quinazoline derivatives had comparable, and in some cases superior, anti-inflammatory activity to the standard drug. derpharmachemica.com

| Compound | Substituent (Aryl Amino Group) | IC₅₀ (µg/mL) |

|---|---|---|

| 1 | N-(4-chlorophenyl) | 2.331 |

| 2 | N-(4-bromophenyl) | 2.105 |

| 3 | N-(4-fluorophenyl) | 1.996 |

| 4 | N-(4-hydroxyphenyl) | 1.772 |

| Diclofenac Sodium (Standard) | - | 1.984 |

Antimalarial Activity of Quinazoline Core Modifications

The quinazoline scaffold is a significant pharmacophore in the development of antimalarial agents. nih.govnih.gov Modifications of this core structure have led to the discovery of compounds with potent activity against Plasmodium species, the causative agents of malaria. nih.govnih.gov The 4-quinazolinone moiety, in particular, has been identified as a crucial element for antimalarial efficacy, drawing inspiration from the natural product febrifugine. nih.gov

Research into 6,7-dimethoxyquinazoline-2,4-diamines has demonstrated potent antimalarial activity in rodent models infected with P. berghei. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 4 positions of the quinazoline ring are critical for activity. For instance, the compound 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine showed a high suppression rate of parasitemia when administered orally. researchgate.net

Further studies on quinazoline-2,4,6-triamine derivatives, designed as inhibitors of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR), have also yielded promising results. nih.gov These enzymes are crucial for parasite survival. In vivo assays against P. berghei showed that several of these compounds had activity comparable to the reference drugs chloroquine (B1663885) and pyrimethamine. nih.gov The versatility of the quinazoline core allows for various chemical modifications to enhance potency and overcome drug resistance, a major challenge in malaria treatment. nih.gov

Antimicrobial Spectrum against Bacterial and Fungal Pathogens

Quinazoline and quinazolinone derivatives are recognized for their broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. nih.govbiomedpharmajournal.orgnih.gov The core structure is a versatile scaffold, and modifications through the introduction of different substituents can modulate the antimicrobial potency and spectrum. nih.gov

Studies have shown that these compounds are effective against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.orgeco-vector.comgsconlinepress.com For example, certain 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated significant activity against these pathogens. gsconlinepress.com One study found that a derivative, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, had higher activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa compared to its precursor. gsconlinepress.comgsconlinepress.com

In the realm of antifungal activity, quinazoline derivatives have been tested against pathogens like Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.org Specific derivatives have shown excellent inhibitory effects. For instance, one compound was found to be highly active against A. niger, while another showed excellent potency against C. albicans. biomedpharmajournal.org The mechanism of action is thought to involve interactions with the microbial cell wall or DNA structures. nih.gov The incorporation of moieties like pyrazole (B372694) into the quinazolinone structure has also been explored, with some of the resulting compounds showing very good antimicrobial activity compared to standard drugs. researchgate.net

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4-ones | S. aureus, S. pyogenes (Gram +), E. coli, P. aeruginosa (Gram -) | Varying degrees of good to excellent activity. | biomedpharmajournal.org |

| Triazolo[1,5-a]quinazolinone | P. mirabilis, E. coli (Gram -), A. niger, C. albicans (Fungi) | Strongest inhibitory effects against P. mirabilis and good activity against A. niger. | nih.gov |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | K. pneumoniae, S. aureus, P. aeruginosa | Promising antibacterial activity. | gsconlinepress.comgsconlinepress.com |

| Pyrazolyl-quinazolin-4(3H)-ones | Various bacterial and fungal microorganisms | Some compounds showed very good antimicrobial potency. | researchgate.net |

Antiviral Potency in Cellular Assays

The quinazoline scaffold has been investigated for a range of biological activities, including antiviral potential. nih.gov While extensive research has focused on antibacterial and anticancer applications, studies have also pointed towards the efficacy of certain quinazoline derivatives against viral pathogens. nih.govnih.gov For instance, triazole-fused quinazolinones are noted to possess a range of biological properties, including antiviral activity. nih.gov

The broad biological profile of quinazolines makes them attractive candidates for the development of new antiviral agents. Research has covered activity against viruses such as influenza A and HIV, although specific data on this compound derivatives in antiviral assays is not extensively detailed in the available literature. nih.govresearchgate.net The development of effective antiviral therapies remains a critical area of medicinal chemistry, and the functional versatility of the quinazoline nucleus suggests it is a promising starting point for the design and synthesis of novel compounds with antiviral potency. Further cellular assays are necessary to fully elucidate the specific antiviral spectrum and mechanisms of action for derivatives of this compound.

Angiogenesis Modulation and Anti-angiogenic Potential

Quinazoline derivatives have emerged as significant inhibitors of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.com A primary target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator in the angiogenic signaling pathway. nih.govnih.gov

Several 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenic activities. nih.govmdpi.com These compounds have been shown to exhibit strong antiproliferative effects against various tumor cell lines and to effectively inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs). mdpi.com For example, a specific quinazoline derivative, compound 11d , exhibited potent inhibitory activity against VEGFR-2 with an IC₅₀ of 5.49 μM. nih.gov Mechanistic studies revealed that this compound's anti-angiogenic effect involves the inhibition of VEGFR-2 activation and the downregulation of the downstream Akt/mTOR/p70s6k signaling pathway. nih.gov

The anti-angiogenic potential of these compounds has also been confirmed in vivo using the chick embryo chorioallantoic membrane (CAM) assay. mdpi.com In this model, active quinazoline derivatives caused a significant reduction in the formation of new blood vessels, further supporting their potential as anti-angiogenic agents. mdpi.com By disrupting the tumor's blood supply through the inhibition of key signaling molecules like VEGF and VEGFR-2, these compounds represent a promising strategy for cancer therapy. mdpi.com

| Compound | Activity Type | Target/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11d | VEGFR-2 Inhibition | VEGFR-2 | 5.49 | nih.gov |

| Benzo[g]quinazoline 13 | VEGFR-2 Inhibition | VEGFR-2 | Comparable to Sorafenib (1.5-fold inhibition) | mdpi.com |

| Benzo[g]quinazoline 15 | VEGFR-2 Inhibition | VEGFR-2 | Comparable to Sorafenib (1.4-fold inhibition) | mdpi.com |

| Compound 11d | Antiproliferative | HUVEC | 23.4 | mdpi.com |

| Compound 12d | Antiproliferative | HUVEC | 15.2 | mdpi.com |

Mechanistic Studies of Cytotoxicity and Antimitotic Effects

The cytotoxic properties of quinazolinone derivatives against cancer cells are a subject of intensive research, with studies focusing on elucidating their mechanisms of action. mdpi.comnih.gov These compounds have been shown to induce cell death and inhibit proliferation through various pathways, including cell cycle arrest and the induction of apoptosis. mdpi.commdpi.com

One of the key antimitotic mechanisms identified for some quinazolinone compounds is the inhibition of microtubule polymerization. mdpi.com By disrupting the dynamics of microtubules, which are essential for cell division, these agents can halt the cell cycle, often at the G2/M phase, and subsequently trigger apoptosis. mdpi.com For example, certain derivatives have been observed to cause G2/M-phase arrest in hepatocellular carcinoma (HepG-2) cells. mdpi.com

Furthermore, molecular docking and dynamics simulations have been employed to identify potential molecular targets. nih.gov These computational studies suggest that quinazolinone derivatives can interact with key proteins involved in cancer progression, such as Topoisomerase II, VEGFR-2, EGFR, and c-Met. nih.gov In vitro cytotoxicity evaluations have confirmed the anticancer potential of these compounds against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG-2), and lung (A549). mdpi.comnih.gov The coordination of quinazolinone Schiff base ligands with copper (II) ions has also been shown to significantly enhance their cytotoxic activity, in some cases making them orders of magnitude more effective than cisplatin. mdpi.com

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5 | HEPG2 | Liver | 6.90 ± 0.4 | nih.gov |

| Compound 8 | MCF-7 | Breast | 10.30 ± 0.8 | nih.gov |

| Compound 123 | HepG-2 | Liver | - (Caused G2/M arrest) | mdpi.com |

| Benzo[g]quinazoline 13 | MCF-7 | Breast | 8.8 ± 0.5 | mdpi.com |

| Benzo[g]quinazoline 14 | MCF-7 | Breast | 9.4 ± 0.6 | mdpi.com |

| Cu-L1 (Copper Complex) | HeLa | Cervical | 1.11 ± 0.01 | mdpi.com |

| Cu-L2 (Copper Complex) | HeLa | Cervical | 0.64 ± 0.07 | mdpi.com |

Computational and Chemoinformatic Approaches in Quinazoline Research

Molecular Docking and Ligand-Protein Interaction Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding how ligands like quinazoline (B50416) derivatives interact with their biological targets at a molecular level.

The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity using a scoring function. This score provides an estimate of the strength of the interaction, helping to rank potential drug candidates. For quinazoline derivatives, docking studies have been crucial in rationalizing their activity against various protein targets, including kinases and enzymes involved in inflammatory pathways. nih.govnih.gov

A key aspect of this analysis is the study of ligand-protein interaction dynamics. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, in studies of novel quinazoline derivatives as phosphodiesterase 7 (PDE7A) inhibitors, molecular docking revealed that the pyrimidine (B1678525) ring of the quinazoline core can form π-π stacking interactions with phenylalanine residues (Phe416) in the active site. nih.gov Furthermore, nitrogen atoms within the quinazoline ring are often observed participating in crucial hydrogen bond interactions with amino acid residues like glutamine, which can anchor the ligand in the binding pocket. nih.gov

In a study focused on pyrimidodiazepines synthesized from a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) precursor, molecular docking was used to investigate their interaction with DNA. nih.gov The findings from such studies are critical for structure-based drug design, allowing researchers to modify the quinazoline scaffold to enhance binding affinity and selectivity for the intended target.

| Interaction Type | Ligand Moiety | Receptor Residue/Component | Significance |

|---|---|---|---|

| π-π Stacking | Pyrimidine ring of Quinazoline | Phenylalanine (Phe416), Tyrosine (Tyr211) | Stabilizes the ligand in the hydrophobic pocket of the active site. nih.gov |

| Hydrogen Bond | Quinazoline ring nitrogen | Glutamine (Gln413) | Anchors the ligand and provides specificity. nih.gov |

| Hydrophobic Interactions | Aryl substituents | Leucine, Valine, Alanine | Enhances overall binding affinity. |

Pharmacophore Modeling for Lead Optimization and Hit Identification

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the necessary hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships.

This approach is particularly valuable for lead optimization. By understanding the key pharmacophoric features of a series of active quinazoline compounds, medicinal chemists can design new analogs with improved potency and selectivity. The models serve as 3D queries for searching large chemical databases to identify novel scaffolds that match the pharmacophore, a process known as virtual screening. nih.gov

For hit identification, a pharmacophore model can be generated from a known ligand-protein complex or from a set of active molecules if the target structure is unknown. This model then represents a hypothesis of the crucial interactions. In the context of quinazoline derivatives, pharmacophore-based virtual screening has been employed to discover new hits for various therapeutic targets. nih.govmdpi.com For example, a collaborative virtual screening project used a hit structure as a "seed" to perform similarity searches and identify structurally diverse compounds that fit the same base pharmacophore, leading to the identification of new active molecules. nih.gov This strategy accelerates the discovery of compounds with novel chemical scaffolds that might not be identified through traditional high-throughput screening.

Virtual Screening and De Novo Drug Design Methodologies for Quinazoline Scaffolds

Virtual screening (VS) is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. VS can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of similarity, where molecules that are structurally similar are presumed to have similar biological activities. Methods include searching based on 2D fingerprints, 3D shape similarity, or pharmacophore models. nih.gov

Structure-based virtual screening uses the 3D structure of the protein target, typically obtained from X-ray crystallography or NMR spectroscopy, to dock large libraries of compounds into the binding site. frontiersin.org The compounds are then ranked based on their predicted binding affinity. This approach was utilized in a study on quinazoline analogues targeting the Epidermal Growth Factor Receptor (EGFR), where an in-house library of compounds was evaluated based on predictions from 3D-QSAR models. frontiersin.org

De Novo Drug Design is a more creative computational approach that involves designing a novel drug molecule from scratch. Instead of screening existing compounds, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target protein. These methods can generate highly novel structures that are optimized for shape and electrostatic complementarity to the target, offering a powerful tool for developing new drugs based on the quinazoline scaffold.

Application of Machine Learning and Chemical Genomics in Bioactive Compound Discovery

The integration of artificial intelligence and large-scale biological data is transforming drug discovery. Machine learning and chemical genomics are two powerful approaches being applied to the study of bioactive compounds like quinazolines.

Machine Learning (ML) models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to build mathematical relationships between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov These models are trained on datasets of compounds with known activities. Once trained, they can predict the activity of new, untested compounds. nih.gov For quinazoline derivatives, ML-based QSAR models have been developed to predict their inhibitory activity against targets like EGFR. frontiersin.orgnih.gov These models help prioritize which novel compounds to synthesize and test, saving significant time and resources.

| ML Technique | Application | Target Example | Reference |

|---|---|---|---|

| Support Vector Machine (SVM) | QSAR model development for predicting inhibitor activity. | EGFR (Wild and Mutant) | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting inhibitory potential and guiding structural modifications. | EGFR | frontiersin.org |

| Random Forest | Predicting protein targets by comparing drug and natural compound features. | General Protein Targets | researchgate.net |

Chemical Genomics links small-molecule chemistries with genomic targets to facilitate efficient target validation and lead compound identification. researchgate.net It represents a powerful strategy for discovering new drug targets through phenotypic screening, where compounds are tested for their effect on cells or organisms without a preconceived target. nih.govunimib.it Once a bioactive compound like a quinazoline derivative is identified from a phenotypic screen, the major challenge is to identify its molecular target(s). Chemical genomics employs various techniques for this "target deconvolution," including affinity-based proteomics, genetic interaction mapping, and transcriptional profiling. unimib.itdocumentsdelivered.com This approach allows for the unbiased discovery of novel mechanisms of action and can reveal previously "undruggable" targets, holding immense potential for the future development of quinazoline-based therapeutics. nih.gov

Role in Pharmaceutical Development and Intermediate Synthesis

Significance as a Key Synthetic Intermediate in Pharmaceutical Production

2-Chloro-7,8-dimethoxy-4-quinazolinamine is a crucial intermediate in the production of several key pharmaceutical compounds, particularly those in the piperazine (B1678402) class of medicines. google.com Its chemical structure, featuring a reactive chlorine atom at the 2-position of the quinazoline (B50416) ring, makes it an ideal starting point for synthetic modifications. This reactivity allows for the straightforward introduction of various functional groups, which is a fundamental step in building more complex drug molecules.

The global market for drugs synthesized from this intermediate reached significant volumes, highlighting its industrial importance. google.com The development of efficient and clean synthesis processes for this compound itself has been a focus of chemical research to ensure a high-yield, low-cost, and environmentally friendly supply for the pharmaceutical industry. google.com

Precursor to Clinically Relevant Quinazoline-Based Agents (e.g., Doxazosin, Terazosin)

The most prominent role of this compound is as a direct precursor to several clinically significant drugs, notably Doxazosin and Terazosin. google.comgoogle.com These medications are alpha-1 adrenergic receptor blockers used primarily to treat high blood pressure and benign prostatic hyperplasia. google.comgoogle.com

The synthesis of these agents involves a nucleophilic substitution reaction where the chlorine atom on the quinazoline ring is displaced by a piperazine-containing moiety.

Synthesis of Doxazosin: Doxazosin is prepared by reacting this compound with N-(1,4-benzodioxan-2-carbonyl)piperazine. google.comgoogle.com This reaction builds the final, complex structure of the Doxazosin molecule.

Synthesis of Terazosin: Similarly, Terazosin is synthesized by reacting this compound with 1-(2-tetrahydrofuroyl)piperazine. google.com This process directly yields the active pharmaceutical ingredient, which can then be formulated into its final dosage form. google.comepo.org

The following table summarizes the precursor relationship:

Strategic Development of Novel Quinazoline Scaffolds for Future Drug Design

The quinazoline core structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making it a valuable framework for developing new drugs. d-nb.infomdpi.com The core structure of this compound serves as a blueprint for the strategic design of novel therapeutic agents with a wide range of potential applications.

Researchers are actively exploring modifications to the quinazoline scaffold to develop new compounds with enhanced or entirely new biological activities. mdpi.comresearchgate.net These efforts include:

Anticancer Agents: Novel 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized, showing potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.

Anti-inflammatory Agents: New derivatives of 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline have been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing significant activity. derpharmachemica.comresearchgate.net

Neurodegenerative Disease Therapeutics: The quinazoline scaffold is being investigated for the development of agents to treat Alzheimer's disease by targeting enzymes like cholinesterases. d-nb.infomdpi.com

Antifungal Agents: Novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been designed and synthesized, demonstrating potential as antifungal agents. nih.gov

This strategic development leverages the known drug-like properties of the quinazoline nucleus to create a diverse library of compounds for screening against various diseases, showcasing the enduring importance of this chemical family in the future of drug discovery. mdpi.comresearchgate.net

Future Directions and Identified Research Gaps

Exploration of Underexplored Biological Targets for Quinazoline (B50416) Derivatives

While quinazoline derivatives are well-established as kinase inhibitors for cancer therapy, a significant research gap exists in their application to other diseases. The structural versatility of the quinazoline scaffold makes it a prime candidate for development against a wider range of biological targets.

Neurodegenerative Diseases: Alzheimer's disease (AD) presents a multifaceted pathology that may be amenable to multi-target drugs. Quinazoline derivatives have shown potential to act as inhibitors of key enzymes and processes implicated in AD, such as cholinesterases, monoamine oxidases, β-amyloid aggregation, and tau protein phosphorylation. Future work could focus on modifying the 2-Chloro-7,8-dimethoxy-4-quinazolinamine core to optimize activity against these neurological targets, potentially leading to novel treatments for complex neurodegenerative conditions.

Antiviral Agents: The emergence of novel viral threats necessitates a broad and responsive antiviral drug development pipeline. Quinazoline and quinazolinone compounds have demonstrated promising antiviral activity against a range of viruses, including Zika, Dengue, and SARS-CoV-2, by targeting essential viral enzymes like RNA-dependent RNA polymerase (RdRp). A significant opportunity lies in screening libraries of derivatives, including those based on this compound, against a wide panel of viruses to identify new broad-spectrum antiviral agents.

Antimicrobial and Antiparasitic Applications: With rising antimicrobial resistance, new classes of antibiotics are urgently needed. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. Research could be directed towards understanding their mechanism of action against microbial targets and optimizing the scaffold to enhance potency and spectrum of activity, including against drug-resistant strains.

| Potential Therapeutic Area | Underexplored Biological Targets |

| Neurodegenerative Diseases | Cholinesterases, β-amyloid aggregation, Tau protein, Monoamine oxidases |

| Infectious Diseases | Viral RdRp, Viral Proteases, Bacterial DNA gyrase, Fungal enzymes |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, various cytokines |

| Metabolic Disorders | Alpha-glucosidase, Dipeptidyl peptidase-4 (DPP-4) |

Innovations in Sustainable and Efficient Synthetic Routes

Traditional synthetic routes to quinazoline derivatives often rely on harsh reagents, high temperatures, and multi-step processes that generate significant chemical waste. A key research gap is the development of green, sustainable, and more efficient synthetic methodologies.

Catalytic Systems: Modern organic synthesis is moving towards catalytic reactions that are more atom-economical and environmentally benign. Research into novel transition-metal catalysts (e.g., copper, iron, manganese) and organocatalysts can provide milder and more efficient pathways to the quinazoline core. These methods often involve C-H activation or oxidative cyclization, reducing the need for pre-functionalized starting materials. nih.gov

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable syntheses. This includes the use of:

Microwave-assisted synthesis: To dramatically reduce reaction times and often improve yields.

Deep Eutectic Solvents (DES): As biodegradable and low-toxicity alternatives to volatile organic solvents. mdpi.comnih.gov

Multi-component Reactions (MCRs): To construct complex molecules like quinazolines in a single step from simple precursors, minimizing waste and improving efficiency. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and allow for easier scalability compared to batch processes. nih.gov This represents a significant area for innovation in the manufacturing of quinazoline-based compounds.

| Synthetic Innovation | Key Advantages |

| Novel Metal Catalysis | High efficiency, atom economy, milder reaction conditions. |

| Microwave Irradiation | Rapid reaction times, improved yields, reduced side reactions. |

| Deep Eutectic Solvents | Low toxicity, biodegradability, recyclability. |

| Multi-component Reactions | High efficiency, reduced waste, operational simplicity. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. |

Advanced Structure-Activity Relationship Elucidation and Predictive Computational Modeling

To accelerate the drug discovery process and reduce reliance on expensive and time-consuming empirical screening, advanced computational techniques are essential. While Structure-Activity Relationship (SAR) studies are common, there is a need for more sophisticated and predictive models for quinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can establish a mathematical correlation between the structural features of quinazoline derivatives and their biological activity. nih.govorientjchem.org Future research should focus on developing robust and validated QSAR models for a wider range of biological targets beyond cancer. These models can predict the activity of virtual compounds, guiding synthetic efforts towards molecules with the highest potential. orientjchem.org

Molecular Docking and Dynamics: Molecular docking simulations are powerful tools for predicting how a ligand binds to the active site of a protein target. nih.govrphsonline.com For this compound derivatives, docking studies can elucidate binding modes to novel targets (e.g., viral enzymes, neurological receptors), helping to explain observed activity and guide the rational design of more potent analogues. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to rapidly screen large virtual libraries of compounds to identify new quinazoline-based hits with diverse core structures, accelerating the discovery of novel leads.

Investigation of Synergistic Therapeutic Effects with Established Pharmacological Agents

The complexity of diseases like cancer often necessitates combination therapy to achieve durable responses and overcome drug resistance. Investigating the synergistic potential of this compound derivatives with existing drugs is a critical area for future research.

Oncology: In cancer treatment, combining targeted therapies with conventional chemotherapy or other targeted agents can lead to enhanced efficacy. For example, quinazoline-based EGFR inhibitors like gefitinib (B1684475) have been studied in combination with drugs like metformin, showing synergistic inhibitory effects on bladder cancer cell proliferation. frontiersin.org Future studies could explore combinations of novel quinazoline derivatives with immunotherapy (e.g., checkpoint inhibitors), PARP inhibitors, or cytotoxic agents to tackle resistance mechanisms and improve patient outcomes. nih.govnih.gov

Infectious Diseases: The efficacy of existing antibiotics can be enhanced by combining them with compounds that inhibit resistance mechanisms or act on different bacterial targets. There is a research opportunity to investigate whether quinazoline derivatives can act as adjuvants, restoring the effectiveness of older antibiotics against resistant bacterial strains. For instance, combining a quinazoline compound with a traditional antibiotic could provide a synergistic effect against multi-drug resistant bacteria. nih.gov

This multi-pronged approach to future research—exploring new diseases, greening the synthesis, harnessing computational power, and strategically combining therapies—will be crucial in realizing the full therapeutic promise of this compound and the broader family of quinazoline compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-7,8-dimethoxy-4-quinazolinamine, and what are their respective advantages?

- Answer : The compound can be synthesized via electrochemical oxidative cyclization of 2-aminobenzamide derivatives using aluminum and carbon electrodes in acetic acid, which operates at room temperature and avoids high temperatures or transition-metal catalysts . Alternatively, multi-component reactions involving halogenated intermediates (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) with ammonium acetate and aromatic ketones provide efficient pathways for constructing quinazolinamine scaffolds . Traditional methods, such as Pd-catalyzed cross-coupling reactions, are also viable but may require higher temperatures or specialized catalysts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the 3D structure, using programs like SHELXL for refinement . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl, N-H stretches), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms substitution patterns and methoxy group positions . Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures purity.

Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The chlorine atom at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. Methoxy groups at positions 7 and 8 exert steric and electronic effects: their electron-donating nature deactivates the quinazoline ring toward electrophilic attack but stabilizes intermediates during substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Answer :

- Electrochemical Synthesis : Optimize electrolyte concentration (e.g., acetic acid) and electrode material (e.g., carbon vs. platinum) to enhance electron transfer efficiency .

- Thermal Methods : Screen solvents (DMF, DMSO) for solubility and use microwave-assisted heating to reduce reaction time .

- Catalysis : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligands (PCy₃) to accelerate cross-coupling steps .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Answer :

- Iterative Refinement : Use SHELXL to adjust crystallographic models when experimental electron density maps conflict with proposed structures .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening.

- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?

- Answer :

- Bioisosteric Replacement : Substitute the chlorine atom with trifluoromethoxy groups to improve lipophilicity and metabolic stability .

- Scaffold Hybridization : Fuse the quinazolinamine core with triazole or naphthyridine moieties to target enzyme active sites .

- Structure-Activity Relationship (SAR) : Systematically vary methoxy group positions and evaluate antimicrobial or anticancer activity in vitro .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer :

- Acidic/Basic Conditions : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring. Methoxy groups may hydrolyze under strong acidic conditions, while the chloro substituent is stable .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and identify degradation products via LC-MS.

Q. What methodologies are recommended for assessing the compound’s biological activity in anticancer or antimicrobial studies?

- Answer :

- In Vitro Assays : Use MTT or resazurin assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial activity, employ broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Target Identification : Perform molecular docking with proteins like topoisomerase II or dihydrofolate reductase to predict binding modes .

- In Vivo Models : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and tissue distribution.

Methodological Notes

- Data Collection : Prioritize high-resolution crystallographic data (R factor < 0.05) for accurate structural assignments .

- Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to compare biological activity across derivatives, ensuring p-values < 0.05 for significance .

- Ethical Reporting : Disclose all synthetic yields, failed experiments, and data outliers to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.